molecular formula C14H19ClFN3 B12217153 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B12217153
M. Wt: 283.77 g/mol
InChI Key: VSCVOWPPABFAEY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a secondary amine derivative featuring a 4-fluorophenyl group and a 1-isopropyl-substituted pyrazole moiety. The compound’s structure combines aromatic and heterocyclic components, making it a candidate for exploration in medicinal chemistry and materials science. Its molecular formula is C₁₄H₁₈FN₃ (calculated based on structural data), with a molecular weight of 247.31 g/mol.

Properties

Molecular Formula

C14H19ClFN3

Molecular Weight

283.77 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H18FN3.ClH/c1-11(2)18-14(7-8-17-18)10-16-9-12-3-5-13(15)6-4-12;/h3-8,11,16H,9-10H2,1-2H3;1H

InChI Key

VSCVOWPPABFAEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=C(C=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 4-fluoroaniline with an appropriate pyrazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates and purification steps to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step reactions that include the formation of the pyrazole ring and subsequent modifications to introduce the fluorophenyl and isopropyl groups. The synthesis can be optimized through various reaction conditions, including the use of specific solvents and catalysts to improve yield and purity.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolone compounds, including those related to this compound, exhibit promising anti-inflammatory activities. A study demonstrated that certain synthesized pyrazolone derivatives showed significant anti-inflammatory effects while maintaining better gastrointestinal tolerance compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone .

Analgesic Effects

In addition to anti-inflammatory properties, these compounds have been evaluated for analgesic effects. The structure-activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance analgesic potency. For instance, the presence of specific substituents on the pyrazole ring has been linked to improved analgesic activity .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of pyrazolone derivatives have highlighted their effectiveness against various bacterial strains. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key factors influencing activity include:

  • Hydrophobicity : The balance between hydrophilic and hydrophobic regions in the molecule can significantly affect its biological activity.
  • Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets.
  • Molecular Size : Larger substituents may hinder binding affinity to target receptors, while smaller groups might enhance solubility and permeability .

Case Study: Anti-inflammatory Activity

A series of experiments evaluated a range of pyrazolone derivatives for their anti-inflammatory effects using animal models. The results indicated that modifications leading to increased lipophilicity enhanced efficacy while reducing side effects associated with traditional NSAIDs .

Case Study: Antimicrobial Efficacy

In a comparative study against established antibiotics, certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli, suggesting a viable alternative for antibiotic resistance scenarios .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatorySignificant reduction in inflammation
AnalgesicEnhanced pain relief compared to NSAIDs
AntimicrobialEffective against Gram-positive/negative bacteria

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects : Fluorine in the 4-fluorophenyl group improves metabolic stability over chlorine or trifluoromethyl substituents due to its smaller size and optimal electronegativity .

Aromatic System Variants

Compound Name Core Structure Molecular Weight (g/mol) Notable Features
N-{[5-(4-Fluorophenyl)-2-furyl]methyl}-N-(4-pyridinylmethyl)amine Furan + Pyridine 282.31 Oxygen heterocycle (furan) enhances hydrogen bonding; pyridine introduces basicity
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Thiophene + Pyrazole 323.81 Sulfur-containing thiophene increases π-stacking potential

Key Findings :

  • Heterocyclic Influence : Pyrazole-based analogs (target compound) exhibit stronger nitrogen-mediated interactions compared to furan or thiophene derivatives .

Data Validation and Methodologies

  • Crystallography : Structural validations for analogs were performed using SHELX programs, ensuring accuracy in bond lengths and angles .

Biological Activity

1-(4-fluorophenyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound has a complex structure characterized by the presence of a fluorophenyl group and a pyrazole moiety, which are known to influence biological activity.

Molecular Formula and Properties

PropertyValue
Molecular Formula C16H20FN5
Molecular Weight 361.4 g/mol
IUPAC Name This compound

Synthesis Method

The synthesis typically involves:

  • Formation of the Pyrazole Intermediate : Reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
  • Coupling Reaction : The pyrazole intermediate is coupled with 4-fluoroaniline using coupling reagents like EDCI in the presence of a base such as triethylamine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyrazolyl group participates in hydrogen bonding or π-π stacking interactions, modulating the target's activity.

Antimicrobial Activity

A series of studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. Notably:

  • In vitro assays demonstrated significant antibacterial activity against various strains, indicating potential as an antimicrobial agent .

Antifungal Activity

Research has shown that compounds similar to this one exhibit antifungal properties. For example, certain pyrazole carboxamides have displayed notable antifungal activity against phytopathogenic fungi .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. It is being investigated for its ability to inhibit specific cancer cell lines, leveraging its interaction with cellular pathways .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in 2018 evaluated several pyrazole derivatives for their antimicrobial properties. Results indicated that compounds with similar structures to this compound exhibited promising antibacterial and antifungal activities .
  • Anticancer Research : In a study focusing on novel pyrazole derivatives, researchers found that certain analogs showed significant cytotoxic effects against cancer cell lines, suggesting that modifications in the structure could enhance therapeutic efficacy .

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